molecular formula C18H13N3O3 B14649134 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- CAS No. 52465-42-6

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)-

Cat. No.: B14649134
CAS No.: 52465-42-6
M. Wt: 319.3 g/mol
InChI Key: CPRXMYGXMWGHJX-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by its unique structural features, including a nitro group at the 7th position and a propynyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.

    Nitration: Introduction of the nitro group at the 7th position can be achieved through nitration reactions using nitric acid and sulfuric acid.

    Alkylation: The propynyl group is introduced at the 1st position through alkylation reactions using propargyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The benzodiazepine core allows for various substitution reactions, particularly at the 5-phenyl and 7-nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Oxidized derivatives of the propynyl group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted benzodiazepine derivatives depending on the reagents used.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors, particularly GABA receptors.

    Medicine: Potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological conditions.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The compound exerts its effects primarily through its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. The result is a calming effect, muscle relaxation, and reduced anxiety.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with a similar core structure but different substituents.

    Oxazepam: Contains a hydroxyl group at the 3rd position instead of a nitro group at the 7th position.

    Nitrazepam: Similar nitro group at the 7th position but lacks the propynyl group.

Uniqueness

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- is unique due to its specific combination of a nitro group at the 7th position and a propynyl group at the 1st position. This unique structure may confer distinct pharmacological properties and reactivity compared to other benzodiazepines.

Properties

CAS No.

52465-42-6

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

7-nitro-5-phenyl-1-prop-2-ynyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C18H13N3O3/c1-2-10-20-16-9-8-14(21(23)24)11-15(16)18(19-12-17(20)22)13-6-4-3-5-7-13/h1,3-9,11H,10,12H2

InChI Key

CPRXMYGXMWGHJX-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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